molecular formula C14H10Br2N2O2 B11993704 N~1~,N~2~-bis(3-bromophenyl)ethanediamide

N~1~,N~2~-bis(3-bromophenyl)ethanediamide

Cat. No.: B11993704
M. Wt: 398.05 g/mol
InChI Key: RFOYIBXKWJGYRH-UHFFFAOYSA-N
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Description

N~1~,N~2~-bis(3-bromophenyl)ethanediamide is a chemical compound with the molecular formula C14H10Br2N2O2 It is characterized by the presence of two bromophenyl groups attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-bis(3-bromophenyl)ethanediamide typically involves the reaction of 3-bromoaniline with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with another equivalent of 3-bromoaniline under controlled conditions to yield the desired ethanediamide compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction temperature is maintained at a moderate level to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of N1,N~2~-bis(3-bromophenyl)ethanediamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-bis(3-bromophenyl)ethanediamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

    Hydrolysis: The amide bonds in the compound can be hydrolyzed to form the corresponding amines and carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO~4~) or reducing agents like lithium aluminum hydride (LiAlH~4~) are used under controlled conditions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used to hydrolyze the amide bonds.

Major Products Formed

    Substitution Reactions: The major products depend on the nucleophile used. For example, substitution with an amine can yield a new amide compound.

    Oxidation and Reduction Reactions: Oxidation can lead to the formation of brominated quinones, while reduction can yield the corresponding amines.

    Hydrolysis: The major products are 3-bromoaniline and oxalic acid derivatives.

Scientific Research Applications

N~1~,N~2~-bis(3-bromophenyl)ethanediamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N1,N~2~-bis(3-bromophenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl groups can participate in various binding interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to specific biological or chemical effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N~1~,N~2~-bis(4-bromophenyl)ethanediamide: Similar structure but with bromine atoms at the para position.

    N~1~,N~2~-bis(3-chlorophenyl)ethanediamide: Similar structure with chlorine atoms instead of bromine.

    N~1~,N~2~-bis(3-fluorophenyl)ethanediamide: Similar structure with fluorine atoms instead of bromine.

Uniqueness

N~1~,N~2~-bis(3-bromophenyl)ethanediamide is unique due to the presence of bromine atoms at the meta position, which can influence its reactivity and interactions differently compared to other halogenated derivatives. The bromine atoms can participate in specific interactions that are not possible with other halogens, making this compound valuable for certain applications.

Properties

Molecular Formula

C14H10Br2N2O2

Molecular Weight

398.05 g/mol

IUPAC Name

N,N'-bis(3-bromophenyl)oxamide

InChI

InChI=1S/C14H10Br2N2O2/c15-9-3-1-5-11(7-9)17-13(19)14(20)18-12-6-2-4-10(16)8-12/h1-8H,(H,17,19)(H,18,20)

InChI Key

RFOYIBXKWJGYRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

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